Wilforlide A

Übersicht

Beschreibung

Diese Verbindung ist ein Triterpen mit bedeutenden biologischen Aktivitäten, darunter entzündungshemmende und immunsuppressive Eigenschaften . Es wird traditionell in der chinesischen Medizin zur Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis und systemischem Lupus erythematodes eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Wilforlide A kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, ausgehend von Oleanolsäure, einem verbreiteten Triterpenoid. Der Syntheseweg umfasst mehrere Schritte, darunter Oxidations-, Reduktions- und Cyclisierungsreaktionen. Die wichtigsten Schritte umfassen:

Oxidation: Oleanolsäure wird oxidiert, um eine Zwischenverbindung zu bilden.

Reduktion: Die Zwischenverbindung wird dann reduziert, um eine Dihydroxyverbindung zu bilden.

Cyclisierung: Die Dihydroxyverbindung unterliegt einer Cyclisierung, um den Lactonring zu bilden, wodurch this compound entsteht.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die Extraktion der Verbindung aus den Wurzeln von Tripterygium wilfordii unter Verwendung von Lösungsmitteln wie Methanol oder Ethanol. Der Extrakt wird dann unter Verwendung chromatographischer Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um this compound mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Wilforlide A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten haben können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Ausgangsmaterial für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Wird auf sein Potenzial als entzündungshemmendes und immunsuppressives Mittel untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und therapeutischer Mittel eingesetzt.

Wirkmechanismus

Wilforlide A übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:

Hemmung der M1-Makrophagenpolarisierung: This compound hemmt die Polarisierung von Makrophagen zum M1-Phänotyp, der mit Entzündungen verbunden ist.

TLR4/NF-κB-Signalweg: This compound unterdrückt die Aktivierung des TLR4/NF-κB-Signalwegs, was zu einer verringerten Produktion von proinflammatorischen Zytokinen führt.

P-Glykoprotein-Effluxtransporter: This compound hemmt den P-Glykoprotein-Effluxtransporter, wodurch die Empfindlichkeit von Krebszellen gegenüber Chemotherapie erhöht wird.

Wirkmechanismus

Wilforlide A exerts its effects through multiple molecular targets and pathways:

Inhibition of M1 Macrophage Polarization: This compound inhibits the polarization of macrophages to the M1 phenotype, which is associated with inflammation.

TLR4/NF-κB Signaling Pathway: This compound suppresses the activation of the TLR4/NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines.

P-glycoprotein Efflux Transporter: This compound inhibits the P-glycoprotein efflux transporter, enhancing the sensitivity of cancer cells to chemotherapy.

Vergleich Mit ähnlichen Verbindungen

Wilforlide A wird mit anderen Triterpenoiden verglichen, wie z. B.:

Triptolid: Eine weitere Verbindung aus Tripterygium wilfordii mit starken entzündungshemmenden und immunsuppressiven Eigenschaften.

Celastrol: Ein Triterpenoid mit Antikrebs- und entzündungshemmenden Aktivitäten.

Pristimerin: Bekannt für seine Antikrebs- und entzündungshemmenden Wirkungen.

This compound ist einzigartig aufgrund seiner spezifischen Hemmung der M1-Makrophagenpolarisierung und seiner Fähigkeit, die Chemosensitivität von Krebszellen zu erhöhen .

Biologische Aktivität

Wilforlide A is a triterpene compound derived from the plant Tripterygium wilfordii, which has been extensively studied for its diverse biological activities, particularly its anti-inflammatory, immunosuppressive, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound (C30H46O3) is one of the active constituents of Tripterygium wilfordii, a traditional Chinese medicinal herb known for treating various inflammatory and autoimmune diseases. The compound has garnered attention due to its potential therapeutic applications in conditions like rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and prostate cancer.

This compound exerts its biological effects through several mechanisms:

- Anti-inflammatory Activity : It inhibits the secretion of pro-inflammatory cytokines such as MCP1, GM-CSF, and M-CSF in synovial cells. This action is mediated by the downregulation of TLR4 and the subsequent inhibition of NF-κB signaling pathways, which are crucial in inflammatory responses .

- Immunosuppressive Effects : The compound has shown potential in modulating immune responses, particularly by affecting macrophage polarization. Studies indicate that this compound can ameliorate M1 macrophage polarization in RA models .

- Chemosensitizing Properties : In cancer research, this compound has been found to enhance the efficacy of chemotherapeutic agents like docetaxel against drug-resistant prostate cancer cell lines. It inhibits P-glycoprotein efflux transporters and downregulates cyclin E2 splice variant 1 mRNA, which are associated with drug resistance .

Anti-inflammatory and Immunosuppressive Effects

A study highlighted that this compound significantly reduced disease severity in collagen-induced arthritis models by inhibiting pro-inflammatory cytokine production and immune cell activation. This effect was linked to its ability to suppress NF-κB activation .

Chemosensitization in Cancer Models

In vitro studies demonstrated that this compound increased sensitivity to docetaxel in resistant prostate cancer cell lines (PC3 and DU145). The combination treatment led to a significant reduction in tumor growth in xenograft mouse models compared to controls .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Rheumatoid Arthritis : In a clinical trial involving patients with RA treated with Tripterygium wilfordii extracts containing this compound, significant improvements were observed in disease severity and joint function compared to placebo groups .

- Prostate Cancer : In vivo studies using SCID mice implanted with drug-resistant tumors showed that combining this compound with docetaxel significantly retarded tumor growth, indicating its potential as a chemosensitizer .

Eigenschaften

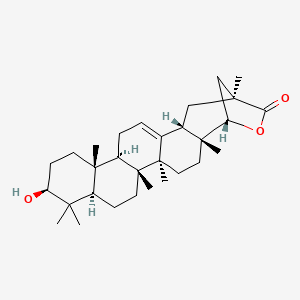

IUPAC Name |

(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQJBWYXBWOFJY-YLXTXNMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601004388 | |

| Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84104-71-2 | |

| Record name | Wilforlide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84104-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wilforlide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-22,29-epoxyolean-12-en-29-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601004388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84104-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WILFORLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW7QMP68BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.